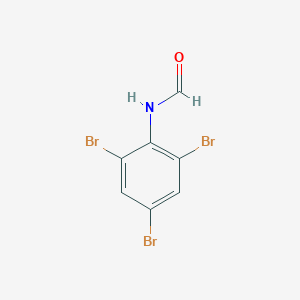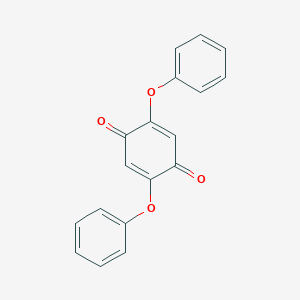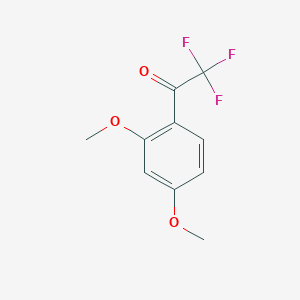
2-(苄氧基)-3-甲氧基苯甲醛
概述
描述
“2-(Benzyloxy)benzaldehyde” is a benzaldehyde derivative . It has a molecular weight of 212.24 . The compound is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of benzyl ethers and esters can be achieved using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate . This method involves a mixture of alcohol, 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, and magnesium oxide in toluene .Chemical Reactions Analysis
Benzyl compounds can undergo various chemical reactions. For instance, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on an aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . For “2-(Benzyloxy)benzaldehyde”, the density is 1.1±0.1 g/cm³, boiling point is 359.0±17.0 °C at 760 mmHg, and the refractive index is 1.607 .科学研究应用
多齿螯合配体的合成
该化合物用于合成多齿螯合配体。 这些配体在创建能够与金属离子紧密结合的复杂分子中至关重要,这在生物化学和制药等各个领域都是必不可少的 .
医药中间体
它作为药物研究中的中间体,有助于开发新药和疗法。 它在合成过程中的作用对于创建复杂的有机分子至关重要 .
苄基醚和酯的制备
一种相关的化合物,2-苄氧基-1-甲基吡啶鎓三氟甲磺酸盐,用于合成苄基醚和酯。 此过程在有机化学中对于在合成过程中保护官能团非常重要 .
抗氧化和抗菌研究
从类似化合物衍生的席夫碱配体已被用于研究其抗氧化和抗菌特性。 这些研究对于发现新的治疗方法和了解疾病机制至关重要 .
维蒂希重排的局限性
已经对该化合物类似物的碱诱导维蒂希重排的局限性进行了研究。 了解这些局限性对于改进有机化学中的合成方法非常重要 .
Thermo Fisher Scientific - 2-苄氧基苯酚 Beilstein Journal of Organic Chemistry Springer Link - Synthesis, structural analysis, in vitro antioxidant, antimicrobial… MDPI - Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy…
作用机制
Target of Action
Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with biological targets that have affinity for benzylic structures.
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as sn1, sn2, and e1 due to the adjacent aromatic ring . This could imply that 2-(Benzyloxy)-3-methoxybenzaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation . Therefore, it’s plausible that 2-(Benzyloxy)-3-methoxybenzaldehyde could influence similar pathways.
Pharmacokinetics
It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of organoboron compounds, results in products with relatively stable and environmentally benign properties . This suggests that 2-(Benzyloxy)-3-methoxybenzaldehyde might exhibit similar characteristics, potentially influencing its bioavailability.
Result of Action
The compound’s benzylic structure suggests that it could induce changes in cellular processes through its interactions with various biological targets .
Action Environment
The action of 2-(Benzyloxy)-3-methoxybenzaldehyde could be influenced by various environmental factors. For instance, the stability and reactivity of benzylic compounds can be affected by factors such as temperature, pH, and the presence of other chemical species . Therefore, these factors could potentially influence the action, efficacy, and stability of 2-(Benzyloxy)-3-methoxybenzaldehyde.
属性
IUPAC Name |
3-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGOVZWCRLLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361452 | |
| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2011-06-5 | |
| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Benzyloxy)-3-methoxybenzaldehyde exert its anti-leukemic effects?
A1: Research suggests that 2-(Benzyloxy)-3-methoxybenzaldehyde, also referred to as benzyl-o-vanillin (Bn1), exhibits anti-proliferative activity against HL60 leukemia cells. [] This activity is attributed to its ability to disrupt mitochondrial function and induce apoptosis. [] While Bn1 itself shows some anti-cancer activity, combining it with other structures like benzimidazole and benzenesulfonate significantly enhances its potency. [] For instance, derivatives like 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) and 3BS ((R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2, 2, 2-trichloroethyl benzenesulfonate) demonstrate stronger anti-leukemic effects compared to Bn1 alone. [] These derivatives induce cell death in U937 leukemic cells through DNA fragmentation, leading to the activation of caspase 9, a key protein in the intrinsic apoptotic pathway. []
Q2: How do the structural modifications in 2XP and 3BS contribute to their enhanced anti-leukemic activity?
A2: Both 2XP and 3BS exhibit strong DNA binding affinity, primarily through interactions within the minor groove of the DNA helix. [] This binding is primarily driven by hydrophobic interactions rather than electrostatic forces. [] Studies employing equilibrium binding titration, viscosity measurements, and computational modeling support this mechanism. [] The increased size and hydrophobicity of 2XP and 3BS, compared to Bn1, likely contribute to their enhanced DNA binding affinity and, consequently, their improved anti-leukemic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)



